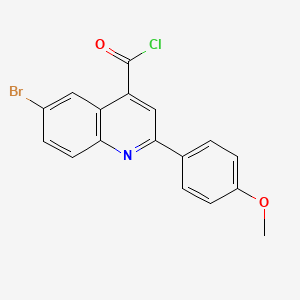

6-Bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride

説明

6-Bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160253-17-7) is a halogenated quinoline derivative with a molecular formula of C₁₈H₁₃BrClNO and a molar mass of 374.66 g/mol . The compound features a bromo substituent at position 6, a 4-methoxyphenyl group at position 2, and a reactive carbonyl chloride moiety at position 3. Predicted physicochemical properties include a density of 1.456 g/cm³, boiling point of 498.3±45.0°C, and a pKa of 0.85±0.33, indicative of its acidic character due to the electron-withdrawing effects of the carbonyl chloride group . Synthetically, such quinoline-4-carbonyl chlorides are typically prepared via refluxing the corresponding carboxylic acid with thionyl chloride (SOCl₂), as demonstrated in analogous syntheses of related compounds .

特性

IUPAC Name |

6-bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrClNO2/c1-22-12-5-2-10(3-6-12)16-9-14(17(19)21)13-8-11(18)4-7-15(13)20-16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHPLVZBGJSHAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride typically involves the following steps:

化学反応の分析

6-Bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The quinoline core can be subjected to oxidation and reduction reactions to modify its electronic properties.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C16H14BrClN2O2

- Molecular Weight : Approximately 390.66 g/mol

- Structural Features : The compound features a bromine atom at the 6-position, a methoxy group at the 4-position of the phenyl ring, and a carbonyl chloride functional group at the 4-position of the quinoline ring.

Medicinal Chemistry

6-Bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride has been investigated for its potential as a pharmacophore in drug design. Its structural characteristics allow for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit Mycobacterium tuberculosis and other bacterial strains, suggesting potential efficacy against infectious diseases .

- Anticancer Activity : Studies on related quinoline derivatives have shown promising results in inhibiting cancer cell proliferation. The presence of halogen substituents enhances lipophilicity, facilitating cellular uptake and increasing cytotoxicity against various cancer cell lines .

Proteomics Research

The compound serves as a reagent for labeling and modifying proteins. Its carbonyl chloride group is highly electrophilic, allowing it to react with nucleophiles in proteins, thereby enabling the study of protein interactions and functions.

- Mechanism of Action : The interaction with specific molecular targets can alter protein structures and functions, which is crucial for understanding biochemical pathways .

Material Science

In material science, this compound is utilized in synthesizing advanced materials with specific electronic and optical properties. Its unique structure allows it to be incorporated into polymer matrices or used as a building block for organic semiconductors.

Case Study 1: Antimicrobial Efficacy

A study screened various quinoline derivatives for their activity against Mycobacterium tuberculosis. Among the tested compounds, those structurally related to 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride exhibited significant inhibitory activity with IC50 values below 1 µM .

Case Study 2: Anticancer Properties

Research into quinoline derivatives has revealed their potential anticancer properties through mechanisms involving enzyme inhibition and disruption of metabolic pathways. For instance, derivatives similar to this compound have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

作用機序

The mechanism of action of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity is utilized in proteomics research to study protein modifications and interactions .

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl group (target compound) is electron-donating, enhancing resonance stabilization of the quinoline core compared to electron-withdrawing groups like trifluoromethyl (e.g., D7 in ). This affects reactivity in nucleophilic acyl substitution reactions .

- Position 6 Halogenation: Bromination at position 6 increases molecular weight and steric bulk compared to non-halogenated analogs (e.g., D6, C6). Bromo substituents also influence π-π stacking interactions in solid-state structures .

- Functional Group Reactivity : The carbonyl chloride group (target compound) is significantly more reactive toward nucleophiles (e.g., amines, alcohols) than carboxylic acid () or ester derivatives (C6, ), enabling diverse downstream modifications.

Spectral Data and Structural Confirmation

Table 2: NMR Spectral Shifts of Select Derivatives

Analysis :

- The 4-methoxyphenyl group in D6 and C6 produces distinct OCH₃ singlets near δ 3.8 ppm in ¹H NMR, consistent with the target compound’s predicted shifts.

- Carbonyl signals in ¹³C NMR vary based on functional groups: ~167 ppm for amides (D6), ~169 ppm for esters (C6), and ~170 ppm for carbonyl chlorides (target) .

Commercial and Industrial Relevance

- Price and Availability: Similar quinoline-4-carbonyl chlorides (e.g., 6-bromo-2-(4-ethylphenyl) variant, sc-337077) are priced at ~$150/100 mg, reflecting the cost-intensive synthesis of halogenated quinolines .

生物活性

6-Bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Quinoline derivatives are known for their diverse pharmacological properties, and this specific compound is no exception. This article reviews the biological activity of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride is C₁₈H₁₄BrClNO₂, with a molecular weight of approximately 390.66 g/mol. The compound features a bromine atom at the 6th position, a methoxyphenyl group at the 2nd position, and a carbonyl chloride functional group at the 4th position of the quinoline ring. This unique structure contributes to its reactivity and potential therapeutic applications.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride exhibit significant antibacterial and antifungal activities. For instance, modifications in the quinoline structure can enhance the inhibition of various bacterial strains, including Mycobacterium tuberculosis (Mtb) and other Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride | Mtb | <16 μg/mL |

| 6-Chloroquinoline | E. coli | <32 μg/mL |

| 2-Aminoquinoline | S. aureus | <8 μg/mL |

This table highlights the varying degrees of antimicrobial efficacy among quinoline derivatives, with specific emphasis on how structural modifications can influence activity.

Anticancer Activity

The anticancer potential of quinoline derivatives has also been documented. Studies have shown that 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain quinolines have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell growth regulation .

Case Study: HDAC Inhibition

In a study focusing on HDAC inhibitors, derivatives similar to 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride demonstrated potent in vitro activity against various cancer cell lines, suggesting that this compound could serve as a lead for developing new anticancer agents .

The biological activity of 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride can be attributed to its interaction with specific molecular targets:

- DNA Gyrase Inhibition : Quinoline derivatives are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exerting their antibacterial effects .

- Enzyme Modulation : The carbonyl chloride functional group may facilitate interactions with enzymes or receptors involved in disease pathways, potentially leading to modulation of their activity.

- Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.

Q & A

Q. What are the standard synthetic routes for 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized quinoline precursors. Key steps include:

Halogenation : Bromination at the 6-position via electrophilic substitution using Br₂ or NBS (N-bromosuccinimide) in a polar solvent .

Coupling Reactions : Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura cross-coupling with a boronic acid derivative, catalyzed by Pd(PPh₃)₄ .

Carbonyl Chloride Formation : Conversion of a carboxylic acid intermediate to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride .

Advanced methods like microwave-assisted synthesis or continuous flow reactors can improve yield and reduce reaction time .

Table 1 : Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | Br₂, FeCl₃ (catalyst), DCM, 0°C | 75–85 | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | 60–70 | |

| Acyl Chloride Formation | SOCl₂, reflux, 4 hrs | 90–95 |

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., methoxy protons at δ 3.8–4.0 ppm; quinoline aromatic protons δ 7.5–9.0 ppm) .

- Mass Spectrometry : Confirm molecular weight (M⁺ at m/z 404.56) and fragmentation patterns .

- Crystallography :

Single-crystal X-ray diffraction (SHELXL) resolves the planar quinoline core and substituent orientations. Use SHELX-97 for refinement, especially with high-resolution data or twinned crystals .

Q. What are the primary chemical reactivity patterns observed for this compound?

- Methodological Answer : Reactivity is dominated by:

- Nucleophilic Attack : The carbonyl chloride reacts with amines (e.g., to form amides) or alcohols (to form esters) .

- Electrophilic Substitution : Bromine at C6 directs further substitutions (e.g., nitration at C5/C7) .

- Methoxy Group Stability : Resists hydrolysis under acidic conditions but may demethylate under strong bases (e.g., BBr₃) .

Advanced Questions

Q. How can data discrepancies in reported biological activities of quinoline derivatives be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions or substituent effects. Strategies include:

- QSAR Studies : Correlate substituent electronic/hydrophobic parameters (e.g., Hammett σ, logP) with bioactivity .

- Comparative Reactivity Assays : Test derivatives under standardized conditions (e.g., 6-Bromo vs. 6-Chloro analogs) to isolate substituent effects .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm biological targets (e.g., kinase inhibition) .

Q. What advanced computational methods are used to predict the compound's interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding to proteins (e.g., PARP-1) using AutoDock Vina. Bromine’s electronegativity enhances halogen bonding .

- MD Simulations : Analyze stability of ligand-receptor complexes in aqueous environments (GROMACS/AMBER) .

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (FMOs) to predict reactivity .

Q. What strategies optimize crystallographic refinement for this compound using SHELX software?

- Methodological Answer :

- High-Resolution Data : Use synchrotron sources (λ = 0.7–1.0 Å) to resolve heavy atoms (Br, Cl).

- Twinning Refinement : For twinned crystals, apply TWIN/BASF commands in SHELXL .

- Disorder Handling : Model disordered methoxyphenyl groups using PART/SUMP constraints .

Table 2 : SHELX Refinement Parameters

| Parameter | Value (Example) | Reference |

|---|---|---|

| R1/wR2 (I > 2σ(I)) | 0.045/0.121 | |

| Twin Fraction (BASF) | 0.32 | |

| Residual Density (eÅ⁻³) | ±0.45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。